![molecular formula C12H14BrN3O B15172481 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
準備方法
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with morpholine in the presence of a suitable base, such as potassium carbonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an FGFR inhibitor, which is relevant in cancer therapy.
Biological Research: The compound is used to investigate the role of FGFR signaling in various biological processes.
Chemical Biology: It serves as a tool compound to study the effects of FGFR inhibition on cellular functions.
Pharmaceutical Development: The compound is explored as a lead compound for developing new anticancer drugs.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a key role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to tumor growth and progression . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and morpholinylmethyl groups.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound lacking the morpholinylmethyl group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated derivative with the bromine atom at a different position.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group. This combination enhances its biological activity and specificity as an FGFR inhibitor compared to other similar compounds .
特性
分子式 |
C12H14BrN3O |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
4-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C12H14BrN3O/c13-11-9-2-1-3-14-12(9)15-10(11)8-16-4-6-17-7-5-16/h1-3H,4-8H2,(H,14,15) |
InChIキー |
DAZZIOSVPYYEBC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C3=C(N2)N=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


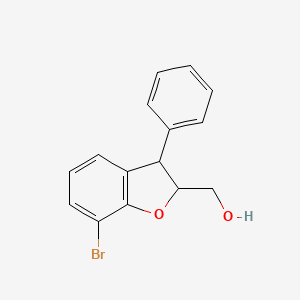
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
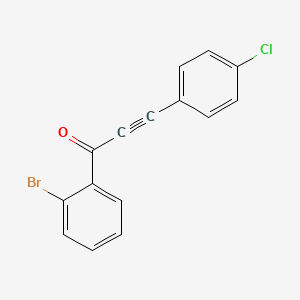
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)
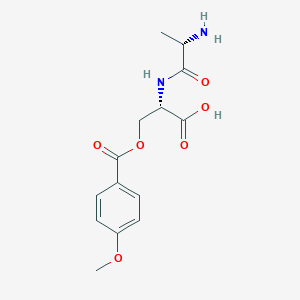
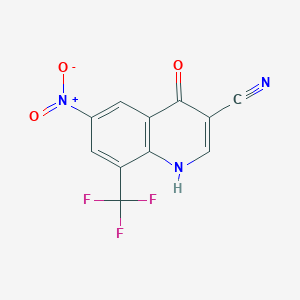
![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
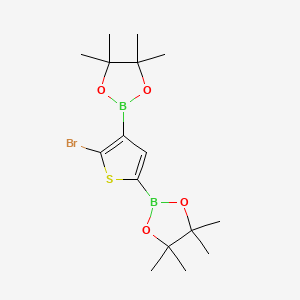
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
